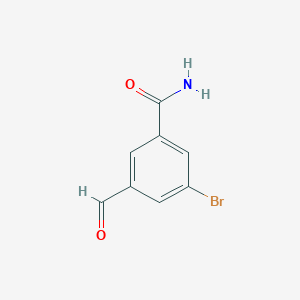

3-Bromo-5-formylbenzamide

Description

Properties

Molecular Formula |

C8H6BrNO2 |

|---|---|

Molecular Weight |

228.04 g/mol |

IUPAC Name |

3-bromo-5-formylbenzamide |

InChI |

InChI=1S/C8H6BrNO2/c9-7-2-5(4-11)1-6(3-7)8(10)12/h1-4H,(H2,10,12) |

InChI Key |

JBHLWLCLWYHQQD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)N)Br)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights critical differences between 3-Bromo-5-formylbenzamide and structurally related brominated aromatic compounds:

*Calculated based on molecular formula from .

Key Observations:

- Functional Groups : The formyl group in 3-Bromo-5-formylbenzamide enhances electrophilic reactivity, enabling nucleophilic additions (e.g., condensation reactions). In contrast, 3-Bromo-5-chlorobenzoic acid’s carboxylic acid group facilitates salt formation and substitution reactions .

- Backbone Differences : The amide group in 3-Bromo-5-formylbenzamide reduces acidity compared to the carboxylic acid in 3-Bromo-5-chlorobenzoic acid, influencing solubility in polar solvents.

Research Findings and Methodological Insights

- Thermal Stability : The high boiling point of 3-Bromo-5-formylbenzamide (322.2±32.0 °C) supports its use in high-temperature reactions, unlike carboxylic acid derivatives, which may decarboxylate under similar conditions .

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-5-formylbenzamide, and what experimental conditions are critical for success?

- Methodological Answer : A common approach involves bromination of a precursor (e.g., 5-formylbenzamide) using brominating agents like NBS (N-bromosuccinimide) under controlled conditions. Subsequent formylation can be achieved via the Vilsmeier–Haack reaction, employing POCl₃ and DMF . Key parameters include temperature control (0–5°C during bromination to avoid over-bromination) and stoichiometric precision to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 3-Bromo-5-formylbenzamide?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aromatic substitution pattern (e.g., deshielded protons adjacent to bromine and formyl groups). The formyl proton typically appears as a singlet near δ 10.0 ppm .

- IR Spectroscopy : Stretching vibrations for the formyl group (C=O ~1700 cm⁻¹) and amide (N–H ~3300 cm⁻¹) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ and isotopic pattern due to bromine .

- HPLC : Reverse-phase HPLC with UV detection ensures purity (>95%) .

Q. What are the primary chemical reactions involving 3-Bromo-5-formylbenzamide in organic synthesis?

- Methodological Answer :

- Nucleophilic Aromatic Substitution : The bromine atom can be replaced by amines or thiols under Pd-catalyzed conditions (e.g., Buchwald–Hartwig amination) .

- Cross-Coupling Reactions : Suzuki–Miyaura coupling with boronic acids enables aryl–aryl bond formation, leveraging the bromo substituent .

- Reductive Amination : The formyl group reacts with amines in the presence of NaBH₃CN to form secondary amines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 3-Bromo-5-formylbenzamide in multi-step syntheses?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) during bromination reduce di-brominated byproducts .

- Catalyst Screening : Pd(PPh₃)₄ or Xantphos ligands enhance coupling efficiency in cross-reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates in formylation steps, while dichloromethane aids in facile workup .

Q. How should researchers address impurities arising during the synthesis of 3-Bromo-5-formylbenzamide?

- Methodological Answer :

- Chromatographic Purification : Gradient elution (hexane → ethyl acetate) on silica gel resolves brominated impurities .

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals by exploiting solubility differences .

- TLC Monitoring : Pre- and post-reaction TLC (UV visualization) identifies side products early .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural validation?

- Methodological Answer :

- Control Experiments : Synthesize and compare with known derivatives (e.g., 3-Bromo-5-chlorobenzamide) to isolate spectral anomalies .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts, aiding in peak assignment .

- 2D NMR Techniques : HSQC and HMBC correlations map proton–carbon connectivity, resolving ambiguities in substitution patterns .

Q. What are the emerging applications of 3-Bromo-5-formylbenzamide in medicinal chemistry and materials science?

- Methodological Answer :

- Drug Discovery : The bromo and formyl groups serve as handles for derivatization into kinase inhibitors or protease modulators. For example, coupling with heterocyclic amines generates bioactive scaffolds .

- Materials Science : Incorporation into metal–organic frameworks (MOFs) exploits its rigidity and functional groups for gas storage applications .

- Chemical Biology : Photoaffinity labeling using the formyl group enables target identification in proteomic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.